What are the properties of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione?
What are the properties of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione?
An In-depth Technical Guide to the Properties of 7-Methyl-2H-benzo[e][1][2]oxazine-2,4(3H)-dione
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, characterization, and potential biological activities of 7-Methyl-2H-benzo[e][1][2]oxazine-2,4(3H)-dione (CAS 24088-77-5). As specific experimental data for this derivative is limited in published literature, this guide establishes a robust scientific profile by integrating predicted data for the target molecule with established experimental data from its parent compound, 2H-1,3-Benzoxazine-2,4(3H)-dione (Carsalam). This approach provides researchers, scientists, and drug development professionals with a foundational understanding of this compound class and a predictive framework for its behavior, guiding future experimental design and application development.
Introduction and Scientific Context
The benzoxazine ring system is a foundational scaffold in medicinal chemistry and materials science.[3] Specifically, the 1,3-benzoxazine-2,4-dione core represents a class of heterocyclic compounds with a diverse and significant range of biological activities.[3] The parent compound, known as Carsalam, has been investigated for its analgesic and anti-inflammatory properties.[4] Derivatives of this core have demonstrated a wide spectrum of bioactivity, including antifungal, herbicidal, and antibacterial effects, underscoring the scaffold's versatility and potential for modification.[5][6][7][8]
7-Methyl-2H-benzo[e][1][2]oxazine-2,4(3H)-dione is a specific derivative where a methyl group is introduced at the 7-position of the aromatic ring. The strategic placement of substituents like a methyl group can profoundly influence the molecule's physicochemical properties—such as solubility and lipophilicity (LogP)—and its pharmacological profile, including metabolic stability, target binding affinity, and overall efficacy. This guide synthesizes the available information to construct a detailed profile of this specific analogue.
Molecular Structure and Physicochemical Properties
The core structure consists of a benzene ring fused to a 1,3-oxazine-2,4-dione ring. The IUPAC name, 7-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione, specifies the location of the methyl group on the benzene moiety.[2]
Below is a comparative summary of the known and predicted properties of the target molecule and its parent compound. This juxtaposition is critical for experimental planning, allowing researchers to anticipate the compound's behavior based on the well-documented parent structure.
| Property | 7-Methyl-2H-benzo[e][1][2]oxazine-2,4(3H)-dione | 2H-1,3-Benzoxazine-2,4(3H)-dione (Parent Cmpd.) | Data Source |
| CAS Number | 24088-77-5 | 2037-95-8 | [2][9] |
| Molecular Formula | C₉H₇NO₃ | C₈H₅NO₃ | [2][9] |
| Molecular Weight | 177.16 g/mol | 163.13 g/mol | [2][9] |
| Appearance | Not specified (likely solid) | White to off-white solid/crystalline powder | [10] |
| Melting Point | Not experimentally determined | 228-232 °C | [10] |
| Boiling Point | 357-358 °C (Predicted) | Not applicable | [11] |
| Density | 1.335 g/cm³ (Predicted) | 1.402 g/cm³ (Predicted) | [10][11] |
| pKa | 10.08 (Predicted) | 9.16 (Predicted) | [10][11] |
| LogP | 1.3 (Predicted at 22°C, pH 2) | 0.78-0.88 | [10][11] |
| Solubility | Not experimentally determined | DMSO: ≥ 40 mg/mL | [10] |
| SMILES | CC1=CC2=C(C=C1)C(=O)NC(=O)O2 | C1=CC=C2C(=C1)C(=O)NC(=O)O2 | [2][9] |
| InChIKey | HQUVXRFXGBZDNB-UHFFFAOYSA-N | OAYRYNVEFFWSHK-UHFFFAOYSA-N | [2][9] |
Insight for the Researcher: The addition of the methyl group increases the molecular weight and is predicted to increase the lipophilicity (LogP) and decrease the acidity (higher pKa) compared to the parent compound. This shift towards higher lipophilicity may enhance membrane permeability but could also decrease aqueous solubility, a critical consideration for formulation and bioassay design.
Synthesis and Chemical Reactivity
While a specific, validated synthesis for 7-Methyl-2H-benzo[e][1][2]oxazine-2,4(3H)-dione is not detailed in the available literature, a reliable synthetic route can be extrapolated from the well-established synthesis of the parent compound, Carsalam.[10] The foundational reaction involves the cyclization of a salicylamide precursor.
Proposed Synthetic Pathway
The most logical precursor for the target molecule is 2-Hydroxy-4-methylbenzamide . The synthesis would proceed via a cyclization reaction using a carbonylating agent, such as ethyl chloroformate, in the presence of a base like pyridine. This classic methodology provides a high-yield route to the benzoxazinedione core.[10]
Caption: Proposed synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from the established synthesis of 2H-1,3-Benzoxazine-2,4(3H)-dione.[10]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 2-hydroxy-4-methylbenzamide in anhydrous pyridine (approx. 1.6 mL per gram of amide).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add 2.0 equivalents of ethyl chloroformate dropwise with vigorous stirring. The solution may develop a color.
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Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain reflux for 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice and water (approx. 1.5 L per mole of starting material).
-
Isolation: A precipitate should form. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with two portions of cold water. Recrystallize the solid from a suitable solvent system, such as an acetone-ethanol mixture, to yield the purified 7-Methyl-2H-benzo[e][1][2]oxazine-2,4(3H)-dione.
Self-Validation and Causality: The use of two equivalents of ethyl chloroformate is crucial. The first equivalent reacts with the phenolic hydroxyl group, while the second reacts with the amide nitrogen, facilitating the subsequent intramolecular cyclization to form the stable dione ring system. Pyridine acts as both a solvent and an acid scavenger, neutralizing the HCl generated during the reaction. The final recrystallization step is essential for removing unreacted starting materials and byproducts, ensuring high purity of the final compound.
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized compound is paramount. A multi-step analytical workflow should be employed.
Caption: Standard workflow for structural confirmation.
Expected Spectroscopic Signatures
While experimental spectra for the 7-methyl derivative are not available, we can predict the key features based on the parent structure's known data.[9][12]
-
¹H NMR (in DMSO-d₆):
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Methyl Protons: A sharp singlet at approximately δ 2.3-2.4 ppm (3H), characteristic of an aromatic methyl group.
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Aromatic Protons: The substitution pattern will result in three signals in the aromatic region (approx. δ 7.0-7.8 ppm). We would expect a singlet (or narrow doublet) for the proton at C8, a doublet for the proton at C6, and another doublet for the proton at C5.
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Amide Proton: A broad singlet at δ > 11.5 ppm, characteristic of the N-H proton.
-
-
¹³C NMR (in DMSO-d₆):
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Carbonyl Carbons: Two signals in the downfield region, likely around δ 160 ppm and δ 148 ppm for C4 and C2, respectively.
-
Aromatic Carbons: Signals for the six aromatic carbons, with the carbon attached to the methyl group (C7) appearing around δ 138-140 ppm.
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Methyl Carbon: A signal in the aliphatic region, around δ 20-22 ppm.
-
-
Mass Spectrometry (ESI-MS):
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The primary ion observed in positive mode would be the protonated molecule [M+H]⁺ at m/z 178.16.
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Biological Activity and Therapeutic Potential
The broader class of benzoxazines and their oxo-derivatives are known to possess a wide array of biological activities.[3]
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Anti-inflammatory and Analgesic: The parent compound, Carsalam, is noted for its use as an analgesic.[1][4] This activity is often linked to the inhibition of inflammatory pathways.
-
Antimicrobial and Antifungal: Various substituted benzoxazinones have shown potent activity against fungal and microbial pathogens.[5][6] The mechanism often involves disruption of cellular processes essential for pathogen survival.
-
Herbicidal Activity: Certain derivatives have been developed as herbicides, indicating their potential to interfere with plant-specific biological pathways.[7]
Expert Perspective: The introduction of a methyl group at the 7-position is a common strategy in medicinal chemistry to probe structure-activity relationships (SAR). This modification can enhance binding to hydrophobic pockets in target enzymes or receptors. It may also alter the compound's metabolic profile, potentially increasing its half-life. While speculative without direct testing, it is plausible that 7-Methyl-2H-benzo[e][1][2]oxazine-2,4(3H)-dione could retain or even enhance the anti-inflammatory or antimicrobial activities observed in this chemical class.
Safety and Handling
Detailed toxicological data for 7-Methyl-2H-benzo[e][1][2]oxazine-2,4(3H)-dione is not available. However, the safety profile of the parent compound, Carsalam (CAS 2037-95-8), provides a useful surrogate for preliminary risk assessment.
-
GHS Classification (Parent Compound):
-
Recommended Precautions:
-
Handle in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Wash hands thoroughly after handling.
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Conclusion
7-Methyl-2H-benzo[e][1][2]oxazine-2,4(3H)-dione is a compound of significant interest due to the established biological versatility of its core scaffold. This guide has established its fundamental chemical identity and physicochemical properties through a combination of catalog data and predictive modeling. By leveraging established synthetic methodologies for the parent compound, a robust and reliable protocol for its preparation is proposed, along with a clear workflow for its analytical confirmation. The potential for this molecule to exhibit valuable pharmacological activities, particularly in the realms of anti-inflammatory and antimicrobial applications, is high. This document serves as a foundational resource to catalyze further experimental investigation into this promising derivative.
References
-
LookChem. Cas 2037-95-8, 2 H-1,3-BENZOXAZINE-2,4(3 H)-DIONE. [Link]
-
Başoğlu, F., et al. (2024). Synthesis, Characterization, of Antioxidant Activity Mannich Bases from 2-Benzoxalinones. ResearchGate. Available at: [Link]
-
Matrix Fine Chemicals. 7-METHYL-2H-1,3-BENZOXAZINE-2,4(3H)-DIONE | CAS 24088-77-5. [Link]
-
Hashimoto, Y., & Shudo, K. (1996). Chemistry of biologically active benzoxazinoids. Phytochemistry, 43(3), 551-559. [Link]
-
TÜBİTAK Academic Journals. (2019). Synthesis and characterization of novel mussel-inspired benzoxazines by thiol-benzoxazine chemistry. [Link]
-
PubChem. 2H-1,3-Benzoxazine-2,4(3H)-dione. National Center for Biotechnology Information. [Link]
-
Sharaf El-Din, H. A. (2017). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. [Link]
-
ResearchGate. Biological activity of benzoxazolinone and benzoxazolinthione derivatives. [Link]
-
E3S Web of Conferences. (2021). Biological activity of benzoxazolinone and benzoxazolinthione derivatives. [Link]
-
MDPI. (2021). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. [Link]
Sources
- 1. Cas 2037-95-8,2 H-1,3-BENZOXAZINE-2,4(3 H)-DIONE | lookchem [lookchem.com]
- 2. 7-METHYL-2H-1,3-BENZOXAZINE-2,4(3H)-DIONE | CAS 24088-77-5 [matrix-fine-chemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. Chemistry of biologically active benzoxazinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents [mdpi.com]
- 9. 2H-1,3-Benzoxazine-2,4(3H)-dione | C8H5NO3 | CID 16258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2H-1,3-Benzoxazine-2,4(3H)-dione | 2037-95-8 [chemicalbook.com]
- 11. 24088-77-5 CAS MSDS (7-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. 2H-1,3-Benzoxazine-2,4(3H)-dione(2037-95-8) 1H NMR [m.chemicalbook.com]
